molecular formula C21H19NO5 B2990224 Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate CAS No. 1787917-30-9

Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate

Cat. No.: B2990224
CAS No.: 1787917-30-9
M. Wt: 365.385
InChI Key: MCDOCAKKFXCOMS-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate typically involves multi-step reactions. One common method includes the condensation of chroman-2-one with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final step involves esterification with methyl benzoate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate is unique due to its specific combination of a chroman and pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-20(25)15-8-6-14(7-9-15)19(24)22-11-10-21(13-22)12-17(23)16-4-2-3-5-18(16)27-21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDOCAKKFXCOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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